

# Application Notes and Protocols: Anserine Supplementation in Human Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates.[1] Emerging clinical research suggests that anserine, often in combination with its analogue carnosine, may offer significant benefits in improving cognitive function, particularly in the elderly, and enhancing physical performance. Its proposed mechanisms of action include potent antioxidant, anti-inflammatory, and anti-glycation properties.[2][3] Anserine's methylated structure confers greater resistance to degradation by the enzyme carnosinase in human plasma compared to carnosine, potentially increasing its bioavailability.[4]

These application notes provide a comprehensive summary of the current human clinical trial data, detailed experimental protocols for use in future studies, and an overview of the key signaling pathways involved in **anserine**'s bioactivity.

## **Summary of Human Clinical Trials**

The following tables summarize the quantitative data from key human clinical trials investigating the effects of **anserine** supplementation on cognitive function and physical performance.

#### **Cognitive Function Trials**



Study (Author, Year)	Participants	Intervention & Dosage	Duration	Key Cognitive Outcomes & Results
Hisatsune et al. (2016)	39 healthy elderly volunteers (60- 78 years)	Anserine/Carnosi ne Supplementation (ACS) (1.0 g/day ; 3:1 ratio)	3 months	Preserved Verbal Episodic Memory: Significant preservation in delayed recall (Wechsler Memory Scale- Logical Memory) in the ACS group compared to placebo (p = 0.0128).
Rokicki et al. (2015)	31 healthy elderly adults (40-78 years)	Imidazole dipeptide formula (500 mg, twice daily; carnosine/anseri ne 1:3 ratio)	3 months	Improved Verbal Episodic Memory: Better performance on WMS-LM2 scores in the supplemented group compared to placebo.[5]
Masuoka et al. (2019)	54 subjects with Mild Cognitive Impairment (MCI)	ACS (1 g/day ; anserine 750 mg, carnosine 250 mg)	12 weeks	Improved Global Cognition (APOE4+): In subjects carrying the APOE4 allele, a beneficial change was observed in MMSE (p = 0.025) and global



				Clinical  Dementia Rating (gloCDR) (p = 0.026).[6]
Caruso et al. (2021) (Meta- Analysis)	3 randomized controlled trials (elderly with/without dementia)	Anserine/Carnosi ne (1-2 g/day ; 2:1 or 3:1 ratio)	3-6 months	Improved Overall Cognitive Function: Meta- analysis showed a significant improvement in cognitive function across trials, though not specifically in verbal memory. [3]

## **Physical Performance & Biomarker Trials**



Study (Author, Year)	Participants	Intervention & Dosage	Duration	Key Performance/B iomarker Outcomes & Results
Alkhatib et al. (2020)	10 healthy men	Acute Dose: Low (15 mg/kg) & High (30 mg/kg) Anserine	Single dose post- exercise	Enhanced Antioxidant Response: Significantly increased superoxide dismutase (SOD) by 50% (p < 0.001) and preserved catalase (CAT) activity post- exercise.[5]
Blancquaert et al. (2021)	18 physically active males	Acute Dose: Anserine + Carnosine (20 mg/kg of each)	Single dose 60 min pre-exercise	Improved Initial Maximal Power: Significantly higher power (+6%) in the first 5 seconds of a Wingate test (p = 0.04).[7][8]
Suzuki et al. (2004)	16 healthy men	Chicken Breast Extract (CBEX) (4g anserine + carnosine/day)	30 days	Enhanced High-Intensity Endurance: Significantly increased time to exhaustion at 100% VO2max and decreased blood lactate at



				75% VO2max.[9] [10]
Perreault et al. (2022)	11 physically active males	Acute Dose: Anserine + Carnosine (10, 20, or 30 mg/kg of each)	Single dose 60 min pre-exercise	Improved Peak Power & Torque: 30 mg/kg dose resulted in a 3% improvement in peak power (p=0.0005) and a 4.5% improvement in peak torque (p=0.0006).[11]

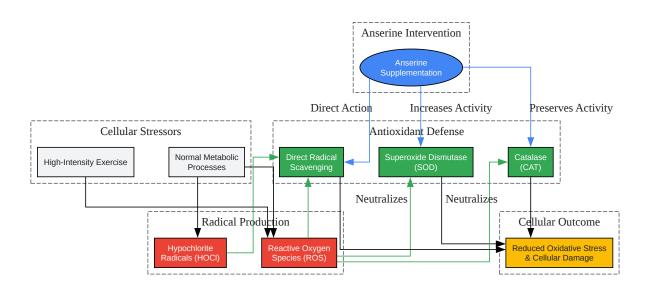
## **Proposed Mechanisms of Action**

**Anserine** exerts its physiological effects through multiple pathways, primarily centered on its antioxidant and anti-inflammatory capabilities.

#### **Antioxidant Signaling Pathway**

Anserine functions as a potent antioxidant through direct and indirect mechanisms. It directly scavenges reactive oxygen species (ROS), particularly hypochlorite radicals.[12] Indirectly, it enhances the body's endogenous antioxidant defense system by increasing the activity of enzymes like Superoxide Dismutase (SOD) and preserving Catalase (CAT) activity, which are crucial for neutralizing harmful free radicals produced during metabolic processes and exercise. [5][13]





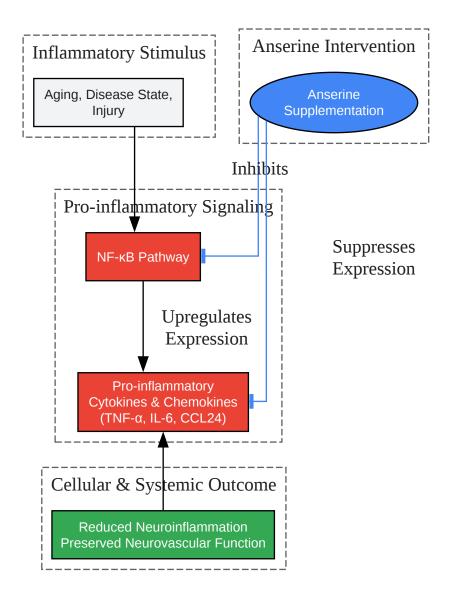
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Caption: **Anserine**'s antioxidant mechanism of action.

#### **Anti-Inflammatory Signaling Pathway**

In neuroinflammation, **anserine** may exert protective effects by modulating inflammatory signaling. Studies suggest it can suppress the expression of inflammatory chemokines, such as CCL24.[14] This downregulation of pro-inflammatory signals may help protect neurovascular units and preserve cognitive function, particularly in aging individuals.[14] In other inflammatory conditions, **anserine** has been shown to reduce levels of key inflammatory mediators like TNF- $\alpha$ , IL-1 $\beta$ , and IL-6, potentially through the inhibition of the NF- $\kappa$ B signaling pathway.[15]





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Caption: Anserine's anti-inflammatory mechanism.

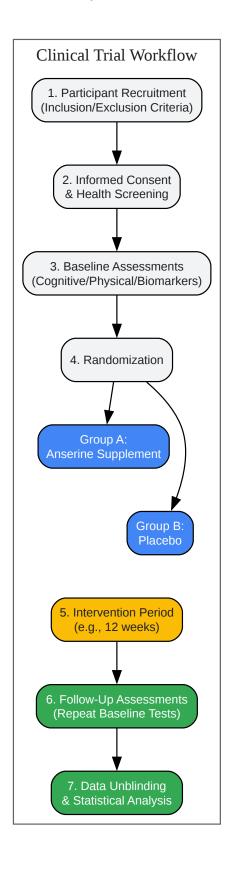
## **Detailed Experimental Protocols**

The following protocols are synthesized from methodologies reported in human clinical trials of **anserine** supplementation. They are intended as a guide for designing and executing future studies.

#### **General Clinical Trial Workflow**



A typical randomized controlled trial (RCT) for a cognitive or performance supplement follows a structured workflow from recruitment to analysis.





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Caption: Standard workflow for a supplement RCT.

#### **Protocol: Assessment of Cognitive Function**

- 3.2.1 Wechsler Memory Scale-Revised (WMS-R): Logical Memory Subtest
- Objective: To assess immediate and delayed verbal episodic memory.[3]
- Materials: WMS-R administration manual and scoring sheets, stopwatch.
- Procedure (Immediate Recall):
  - Read a short story (Story A) aloud to the participant at a normal pace.
  - Immediately after the reading, ask the participant to recall as much of the story as possible.
  - Record the participant's verbatim response.
  - Score the recall based on the number of predefined story units correctly remembered.
  - Repeat the procedure with a second, different story (Story B).
- Procedure (Delayed Recall):
  - After a 20-30 minute delay filled with non-verbal tasks (e.g., visual puzzles), ask the participant to recall Story A again, without re-reading it.
  - Record and score the verbatim response.
  - Repeat for Story B.
- 3.2.2 Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
- Objective: To assess the severity of cognitive symptoms across multiple domains, including memory, language, and praxis.[10]



- Materials: ADAS-Cog test kit (including word cards, object naming cards, instruction sheets, geometric form copying sheets).
- Procedure: The ADAS-Cog consists of 11 tasks administered in a standardized order. Key tasks include:
  - Word Recall: The participant is shown a list of 10 words and asked to recall them over three trials.[8]
  - Naming Objects and Fingers: The participant is asked to name real objects and their own fingers.
  - Commands: The participant is asked to follow a series of commands of increasing complexity.[15]
  - Constructional Praxis: The participant is asked to copy four geometric shapes.[15]
  - Ideational Praxis: The participant is asked to demonstrate a sequence of actions, such as preparing a letter for mailing.[15]
- Scoring: The total score is the sum of errors across all tasks. A lower score indicates better cognitive performance.

#### **Protocol: Assessment of Physical Performance**

- 3.3.1 Wingate Anaerobic Power Test
- Objective: To measure peak anaerobic power and anaerobic capacity.[7]
- Materials: Calibrated cycle ergometer (e.g., Monark), stopwatch, computer with data acquisition software.
- Procedure:
  - Warm-up: Participant performs a 5-minute warm-up at a low intensity, including 2-3 short sprints.



- Test Start: Following the warm-up, the participant pedals "all-out" against minimal resistance. Within 3 seconds, the full predetermined resistance (typically 7.5% of body mass) is applied.
- Test Duration: The participant continues to pedal "all-out" for 30 seconds.
- Cool-down: After 30 seconds, the resistance is lowered, and the participant performs a 2-3 minute cool-down.
- Data Analysis: Key metrics include Peak Power (highest power output, usually in the first 5 seconds), Mean Power (average power over 30 seconds), and Fatigue Index.
- 3.3.2 Time to Exhaustion (TTE) at 100% VO2max
- Objective: To measure high-intensity endurance capacity.
- Materials: Cycle ergometer or treadmill, metabolic cart for VO2 measurement.
- Procedure:
  - Warm-up: Participant performs a standardized warm-up (e.g., 30 minutes at 50% VO2max, followed by 15 minutes at 75% VO2max).[9]
  - Test Start: The intensity is immediately increased to a workload corresponding to 100% of the participant's previously determined VO2max.
  - Test End: The test is terminated when the participant can no longer maintain the required workload/speed. The total time at 100% VO2max is recorded.

#### **Protocol: Biomarker Analysis**

- 3.4.1 Oxidative Stress Markers in Blood Plasma
- Objective: To quantify the effect of anserine on exercise-induced oxidative stress.
- Sample Collection: Collect venous blood samples into heparinized tubes at baseline (presupplementation, pre-exercise), immediately post-exercise, and at specified recovery time



points (e.g., 30, 60 minutes post-exercise). Centrifuge immediately to separate plasma and store at -80°C.

#### Analysis:

- Superoxide Dismutase (SOD) & Catalase (CAT) Activity: Use commercially available colorimetric assay kits according to the manufacturer's instructions. Results are typically expressed in U/mL.
- Thiobarbituric Acid Reactive Substances (TBARS): A common marker for lipid peroxidation. Measure using a fluorometric or colorimetric assay kit.
- 3.4.2 Inflammatory Markers in Peripheral Blood Mononuclear Cells (PBMCs)
- Objective: To measure changes in the expression of inflammatory chemokines.[14]
- Sample Collection: Collect whole blood in EDTA tubes.
- PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
- RNA Extraction & Gene Expression Analysis:
  - Extract total RNA from isolated PBMCs using a suitable kit (e.g., RNeasy Mini Kit).
  - Perform reverse transcription to synthesize cDNA.
  - Quantify the expression of target genes (e.g., CCL24) and a housekeeping gene using Quantitative Real-Time PCR (qPCR) with specific primers. Analyze relative gene expression using the ΔΔCt method.

#### **Application Notes for Researchers**

Dosage and Formulation: Most successful cognitive trials in elderly populations have used a
daily dose of 1 gram of a combined anserine/carnosine formula, typically in a 3:1 ratio, for a
duration of at least 12 weeks.[2][6] For acute physical performance, doses of 20-30 mg/kg
body weight of combined anserine and carnosine administered 60 minutes prior to exercise
have shown ergogenic effects.[7][11]



- Participant Population: The effects of anserine may be more pronounced in specific populations. For cognitive studies, elderly individuals, particularly those with MCI or carrying the APOE4 genetic risk factor, appear to be responsive.[6] For performance studies, trained athletes may exhibit different responses than untrained individuals.
- Choice of Endpoints: For cognitive trials, a battery of tests assessing multiple domains
  (memory, executive function) is recommended. The WMS-R and ADAS-Cog are wellvalidated tools. For physical performance, the nature of the exercise is critical; anserine
  appears most effective in short, high-intensity anaerobic tasks.[7][11]
- Biomarker Integration: Integrating biomarker analysis (e.g., oxidative stress, inflammation) with functional outcomes can provide mechanistic insights and strengthen study conclusions.
- Safety and Tolerability: Anserine supplementation has been well-tolerated in clinical trials
  with no significant adverse effects reported at the dosages studied.[16]

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